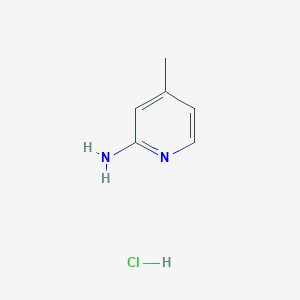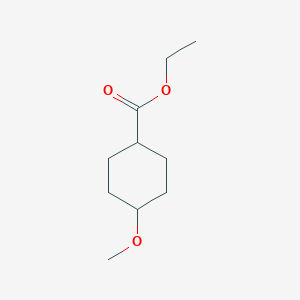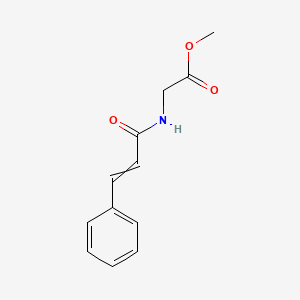
ethyl 3-(3-bromophenyl)propiolate
Vue d'ensemble
Description
ethyl 3-(3-bromophenyl)propiolate is an organic compound with the molecular formula C11H9BrO2 It is a derivative of ethyl prop-2-ynoate, where a bromophenyl group is attached to the third carbon of the prop-2-ynoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ethyl 3-(3-bromophenyl)propiolate can be synthesized through several methods. One common approach involves the reaction of ethyl prop-2-ynoate with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of ethyl 3-(3-bromophenyl)prop-2-ynoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification processes such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 3-(3-bromophenyl)propiolate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes, depending on the reaction conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Various substituted phenylprop-2-ynoates.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Applications De Recherche Scientifique
ethyl 3-(3-bromophenyl)propiolate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-(3-bromophenyl)prop-2-ynoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromophenyl group can enhance the compound’s binding affinity to specific targets, while the prop-2-ynoate moiety can participate in covalent interactions or undergo metabolic transformations.
Comparaison Avec Des Composés Similaires
ethyl 3-(3-bromophenyl)propiolate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)prop-2-ynoate: Similar structure but with the bromine atom at the para position.
Ethyl 3-(3-chlorophenyl)prop-2-ynoate: Chlorine atom instead of bromine.
Ethyl 3-(3-methylphenyl)prop-2-ynoate: Methyl group instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H9BrO2 |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
ethyl 3-(3-bromophenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H9BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2H2,1H3 |
Clé InChI |
BIQLGUPFBOIPRG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C#CC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[4-(Trifluoromethyl)phenyl]anthracene](/img/structure/B8690526.png)





![9-(3,4-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B8690575.png)

![5-[(3-Chlorophenyl)ethynyl]-2-methyl-1H-imidazole](/img/structure/B8690578.png)


![1-(6-Amino-1,4,4A,9A-tetrahydrobenzofuro[2,3-C]pyridin-2(3H)-YL)ethanone](/img/structure/B8690609.png)
